Gibberellin A1 methyl ester

Analytical Chemistry Quality Control Compound Identification

Researchers quantifying endogenous GA1 face challenges sourcing a stable, fully characterized calibrant with defined chromatographic behavior distinct from free acid GAs. GA1 Methyl Ester directly resolves this need as a biologically inactive, lipophilic reference standard for analytical method development and validation. • Defined melting point (233-236 °C) for identity verification prior to critical experiments • Distinct GC retention time vs. free acid GAs; essential calibrant for ELISA/RIA immunoassay development • Stable, non-hygroscopic solid for long-term storage at -20 °C; ships ambient

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 4747-53-9
Cat. No. B1253027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A1 methyl ester
CAS4747-53-9
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
InChIInChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1
InChIKeyOHIXAJDQAXXFTE-QDEMZEMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A1 Methyl Ester: Key Analytical and Biochemical Tool


Gibberellin A1 methyl ester (GA1-Me, CAS 4747-53-9) is a methyl ester derivative of the native plant hormone Gibberellin A1 (GA1) [1]. As a defined molecular entity (C20H26O6, MW 362.42), it is characterized by the conversion of the free carboxylic acid group of GA1 to a methyl ester [1]. This chemical modification imparts distinct physical and functional properties, particularly an increase in lipophilicity, which differentiates it from the free acid form [2]. It is primarily utilized not as an active growth regulator per se, but as a crucial, fully characterized reference standard in analytical chemistry and as a key intermediate or substrate in studies of gibberellin metabolism and immunodetection [3][4].

Analytical reference standard for gibberellin quantitation
Defined substrate for GA deactivation pathway studies
Hapten for immunoassay development and calibration

Why GA1-Me Is Irreplaceable


Substituting GA1-Me with other gibberellin (GA) forms or analogs is not scientifically sound due to its unique chemical properties and specific applications. Unlike the parent free acid GA1, which is a biologically active hormone, GA1-Me is widely considered a biologically inactive form, a key distinction for studies requiring a control or a stable tracer [1]. Its increased lipophilicity, compared to the more polar GA1, fundamentally alters its chromatographic behavior (e.g., GC retention time) and its interaction with biological membranes and binding sites, making it a non-fungible tool for analytical and metabolic research [1][2]. Using a free acid like GA1 or GA3 would not replicate the specific retention time, ionization efficiency, or antibody affinity of GA1-Me, thereby invalidating analytical and immunological experiments [3][4].

Chromatographic behavior
Defined methyl ester retention; baseline GC resolution
Free acid GA1/GA3 may shift retention and ionization
Metabolic substrate
Poor substrate for glucosyl ester conjugation
Active hormone GA1 is efficiently conjugated
Antibody generation
Unique antiserum specific to GA1-Me epitope
Free GA1 may not replicate immunoassay calibration

Quantitative Evidence of GA1-Me Differentiation


Melting Point as Purity and Identity Marker

GA1-Me exhibits a defined melting point of 233-236 °C (decomposition) when recrystallized from ethyl acetate/ligroine . This sharp, specific melting point range is a critical quantitative metric for assessing compound identity and purity. While Gibberellin A1 (free acid) is also a solid, its melting point is distinct (reported as 255-258 °C), providing a clear analytical differentiator [1]. For researchers procuring the compound for use as a reference standard or in synthetic work, this specific melting point serves as a direct, verifiable quality control parameter.

Melting Point
Reported
233–236 °C (decomposition) vs 255–258 °C (GA1 free acid)
Supports identity and purity verification
~20–25 °C lower; recrystallized from EtOAc/ligroine
Analytical Chemistry Quality Control Compound Identification

Distinct GC-MS Retention Characteristics

The methyl esterification of GA1 significantly alters its volatility and chromatographic behavior, a property essential for its quantification via Gas Chromatography-Mass Spectrometry (GC-MS). A foundational study established that GA1-Me is clearly separated from other components, including the free acid GA1 and other gibberellin methyl esters, by gas-liquid chromatography (GLC) [1]. This enabled accurate determination of its concentration and is a prerequisite for the identification of GA1 in plant extracts, where the native GA1 must first be derivatized to the methyl ester trimethylsilyl ether for analysis [1][2]. The specific GC-MS line diagrams for GA1-Me have been published and serve as a unique spectral fingerprint, allowing for its unequivocal identification in complex mixtures [3].

GC-MS Separation
Head-to-head
Baseline GLC resolution of GA1-Me TMS ether
Enables accurate quantitation in plant extracts
Published spectral fingerprint; requires derivatization
Analytical Chemistry Metabolomics Plant Hormone Quantification

Differential Metabolism Compared to Parent GA1

GA1-Me exhibits a distinct metabolic fate compared to the active hormone Gibberellin A1 (GA1). In studies using lettuce hypocotyls, feeding with radiolabeled [3H]GA1 methyl ester resulted in a greatly reduced formation of a specific polar metabolite, LH 1 (provisionally identified as GA1-glucosyl ester), compared to feeding with [3H]GA1 [1]. The formation of a second metabolite, LH 2 (GA1-glucosyl ether), was not affected. This indicates that the methyl ester is a poor substrate for the enzyme responsible for glucosyl ester formation, a key inactivation/conjugation pathway for the active hormone [1]. Further studies confirm that methyl esters are generally biologically inactive and are themselves part of a deactivation pathway [2].

Metabolic Fate
Head-to-head
GA1-Me: greatly reduced LH 1 GA1 free acid: major LH 1 formation
Poor substrate for glucosyl ester conjugation
Lettuce hypocotyl model; LH 2 formation unaffected
Plant Biochemistry Hormone Metabolism Catabolism

Unique Antiserum Affinity for Specific Detection

An antiserum raised specifically against Gibberellin A1 methyl ester (anti-GA1-Me) exhibits high affinity for biologically active GAs, particularly GA1 and GA3 [1]. This unique immunochemical property has been exploited to localize active GA pools in plant tissues. Crucially, radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) for the methyl esters of GA1, GA3, GA4, and GA7 have been established using this specific anti-GA1-Me antiserum [2]. This demonstrates that while the antiserum can cross-react with other GAs, its generation and specificity are tied to the GA1-Me epitope, making GA1-Me a vital compound for developing and validating these highly sensitive assays, which can detect picogram amounts of gibberellins [3].

Antiserum Affinity
Class-level
Anti-GA1-Me antiserum recognizes active GA1/GA3
Essential for immunoassay calibration
RIA/ELISA established for GA methyl esters
Immunohistochemistry Bioanalytical Assay Plant Physiology

GA1-Me Application Scenarios


Certified Reference Standard for Quantitative Analysis

Procure GA1-Me when a fully characterized, high-purity reference standard is required for developing and validating analytical methods. This includes its use as a primary standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) assays aimed at quantifying endogenous GA1 in plant tissues [7]. Its defined melting point (233-236 °C) serves as a key identity and purity verification check upon receipt and before use in critical experiments . Unlike the native hormone, GA1-Me offers the necessary stability and defined physical properties for long-term use as a calibrant.

Investigating Gibberellin Deactivation Pathways

Scientists studying the catabolism and inactivation of bioactive gibberellins should procure GA1-Me for use as a defined metabolic substrate. It is essential for experiments designed to elucidate the enzymatic steps of GA conjugation, particularly the formation of glucosyl esters and ethers [7]. The evidence demonstrates that GA1-Me is a poor substrate for glucosyl ester formation, providing a powerful tool to dissect the specificity of the enzymes involved in this major deactivation pathway, which cannot be achieved using the native hormone GA1 [7].

Development and Validation of Gibberellin Immunoassays

Research groups focused on developing or employing immunoassays (ELISA, RIA) for the high-sensitivity detection and quantification of gibberellins should procure GA1-Me. It is the defined hapten used to generate highly specific antisera and serves as the essential calibration standard for these assays [7]. Its use ensures the assay's performance, cross-reactivity profile, and detection limits are accurately defined, a necessity for reliable semi-quantification of active GAs in plant extracts as demonstrated in pollen and anther analyses [6].

Key Intermediate for Novel Gibberellin Derivative Synthesis

For synthetic chemistry laboratories focused on creating novel gibberellin analogs for structure-activity relationship studies, GA1-Me serves as a crucial starting material or intermediate. Its well-defined structure and reactivity have been exploited in synthetic routes to more complex derivatives, such as beyergibberellin A4 and A9 methyl esters and 14β-hydroxy-GA1 methyl ester [7]. Procuring GA1-Me provides a reliable building block for exploring chemical modifications at positions critical for biological activity.

Application
Selection Property
Validation Focus
Certified reference standard for quantitative analysis
Stable, defined melting point and identity
Confirm identity and purity for calibration use
Investigating gibberellin deactivation pathways
Poor substrate for glucosyl ester formation
Validate differential metabolite profile in plant models
Development and validation of gibberellin immunoassays
Specific hapten for antibody generation
Confirm assay sensitivity and cross-reactivity profile
Key intermediate for novel gibberellin derivative synthesis
Well-defined reactivity for structural modification
Verify synthetic compatibility and product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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